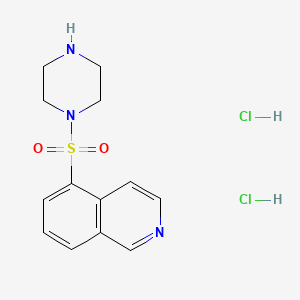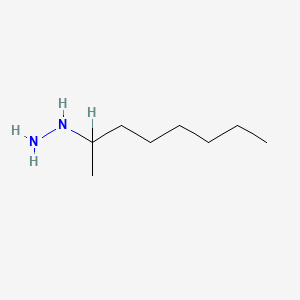
Octamoxin
Übersicht
Beschreibung
Octamoxin is a synthetic compound that belongs to the family of tricyclic antidepressants. It was first synthesized in the 1970s and has since been used in scientific research to investigate its potential therapeutic effects. Octamoxin has a unique chemical structure, which makes it distinct from other tricyclic antidepressants.
Wissenschaftliche Forschungsanwendungen
Understanding Antibiotic Activities
Research has elucidated the general mechanism for the antibiotic activities of polymyxins and related peptides like octapeptins. However, detailed molecular descriptions of these phenomena are yet to be fully understood. Advanced biophysical technologies like NMR and ESR are pivotal for studying the effects of these peptide antibiotics on membrane structures, aiming to correlate the biological properties of these peptides with their effects on the physical properties of membranes (Storm, Rosenthal, & Swanson, 1977).
Therapeutic and Research Applications
Octreotide, an analogue of somatostatin, shows escalating therapeutic and research applications. Its use in conditions like acromegaly and endocrine tumors is almost routine. The potential application in conditions such as acute variceal bleeding and AIDS-related diarrhea, among others, is promising but requires further evaluation. This development also includes the possibility of treating carcinoma by targeting tumor cells (Ginsburg, 2011).
Impact on Reproductive and Neurological Development
A study on Octyl Methoxycinnamate (OMC) revealed that prenatal OMC exposure can affect both reproductive and neurological development in offspring. This includes altered hormone levels and changes in behavior and cognitive functions, highlighting the need for further research on the implications of human exposure to OMC (Axelstad et al., 2011).
Octreotide in Diabetic Retinopathy Therapy
A randomized controlled study demonstrated that octreotide could retard the progression of diabetic retinopathy. This indicates potential benefits in treating advanced retinal diseases and delaying the need for laser surgery, offering new therapeutic avenues (Grant et al., 2000).
Control of Tumor Growth in Neuroendocrine Tumors
Octreotide has shown significant effects in controlling tumor growth in patients with metastatic neuroendocrine midgut tumors. It represents an essential therapeutic option in managing these tumors and reducing the risk of tumor progression (Arnold et al., 2009).
Octreotide Modified Lipid Vesicles in Cancer Therapy
A study on octreotide-modified sterically stabilized liposomes for doxorubicin delivery revealed enhanced anticancer efficacy in somatostatin receptor 2 positive tumor models. This suggests a promising system for treating SSTR2-overexpressing cancers (Zhang et al., 2010).
Eigenschaften
CAS-Nummer |
4684-87-1 |
|---|---|
Produktname |
Octamoxin |
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
FODQIVGFADUBKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)NN |
Kanonische SMILES |
CCCCCCC(C)NN |
Andere CAS-Nummern |
65500-65-4 4684-87-1 |
Synonyme |
1-Methylheptylhydrazine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
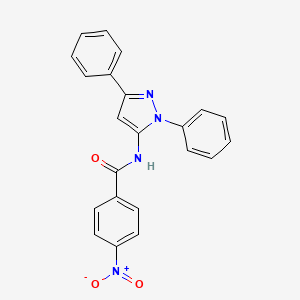
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
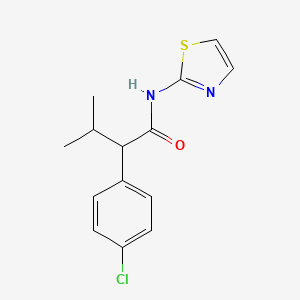
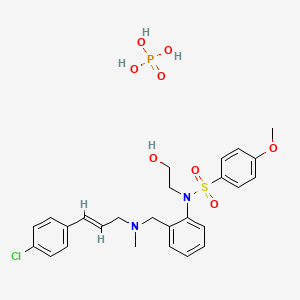
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
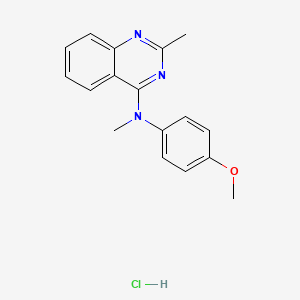
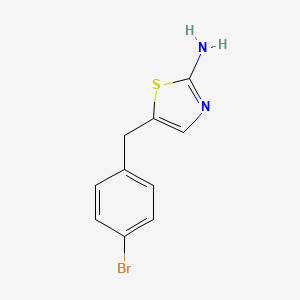
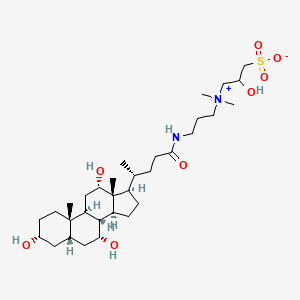
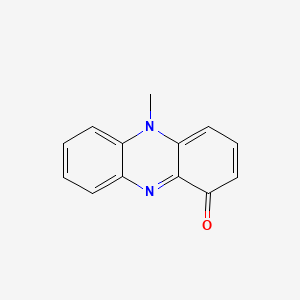
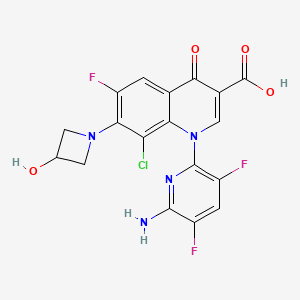
![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
